molecular formula C7H15NO2 B14318235 2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine CAS No. 106662-88-8

2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine

Katalognummer: B14318235
CAS-Nummer: 106662-88-8
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: FVVBURBSWNTZRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine is an organic compound with a complex structure that includes an ethenyloxy group, a methoxy group, and an N-methylpropan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxypropan-1-amine with an ethenyloxy halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. Catalysts may be employed to increase the reaction rate and selectivity, and purification steps such as distillation or chromatography are used to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can replace the ethenyloxy or methoxy groups with other functional groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaH, KOtBu, THF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The ethenyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The N-methylpropan-1-amine backbone provides structural stability and can modulate the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Ethenyloxy)-3-methoxypropan-1-amine
  • 3-Methoxy-N-methylpropan-1-amine
  • 2-(Ethenyloxy)-N-methylpropan-1-amine

Uniqueness

2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine is unique due to the presence of both ethenyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

106662-88-8

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

2-ethenoxy-3-methoxy-N-methylpropan-1-amine

InChI

InChI=1S/C7H15NO2/c1-4-10-7(5-8-2)6-9-3/h4,7-8H,1,5-6H2,2-3H3

InChI-Schlüssel

FVVBURBSWNTZRJ-UHFFFAOYSA-N

Kanonische SMILES

CNCC(COC)OC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.